molecular formula C8H12N2O B13312910 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol

2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13312910
M. Wt: 152.19 g/mol
InChI Key: UHSKHULFIDVAKP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with a molecular formula of C8H12N2O It features a cyclopropyl group attached to a pyrazole ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of a suitable cyclopropyl ketone with a pyrazole derivative under controlled conditions. One common method includes the use of ethanol as a solvent and glacial acetic acid as a catalyst, with the reaction mixture being refluxed for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethanone.

    Reduction: Formation of 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both the cyclopropyl and pyrazole moieties, which confer distinct chemical and biological properties. The combination of these groups can lead to enhanced stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-cyclopropyl-1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C8H12N2O/c11-8(3-6-1-2-6)7-4-9-10-5-7/h4-6,8,11H,1-3H2,(H,9,10)

InChI Key

UHSKHULFIDVAKP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C2=CNN=C2)O

Origin of Product

United States

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